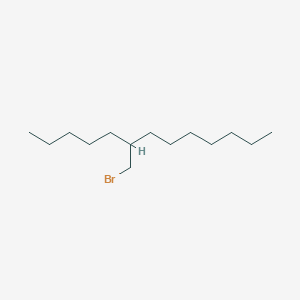

6-(Bromomethyl)tridecane

Description

Significance of Branched Alkyl Halides as Synthetic Intermediates

Alkyl halides, in general, are pivotal in synthetic organic chemistry, serving as versatile intermediates for creating a wide array of organic compounds. quora.comijrpr.com The presence of a halogen atom, such as bromine, polarizes the carbon-halogen bond, rendering the carbon atom electrophilic and thus susceptible to attack by nucleophiles. quora.com This reactivity allows for the conversion of alkyl halides into numerous other functional groups. quora.com

Branched alkyl halides, specifically, are crucial for synthesizing complex, non-linear molecules. opentextbc.ca They are instrumental in constructing intricate carbon skeletons found in many biologically active molecules and advanced materials. researchgate.netnih.gov Recent advancements have highlighted their use in nickel-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds under mild conditions. nih.gov These methods often utilize alkyl halides as both a source of the alkyl group and a hydride, showcasing their utility in sophisticated synthetic strategies. nih.gov

Overview of Organobromine Compounds in Organic Chemistry

Organobromine compounds are organic molecules containing at least one carbon-bromine bond. wikipedia.orgchemicalbull.comebi.ac.uk Bromine's intermediate electronegativity and bond strength with carbon, compared to other halogens, give organobromides a desirable balance of reactivity and stability for many synthetic applications. wikipedia.orgwikipedia.org The carbon-bromine bond is a common functional group that is central to organic chemistry. wikipedia.org

These compounds are produced through various methods, including the bromination of alkanes, alkenes, and aromatic compounds, as well as the substitution reactions of alcohols. wikipedia.orgwikipedia.org They undergo several key reactions, such as nucleophilic substitution, elimination (dehydrobromination), Grignard reactions, and reductive coupling. wikipedia.orgwikipedia.org While many synthetic organobromine compounds have industrial uses, such as in fire retardants, they are also a subject of environmental scrutiny due to their persistence. wikipedia.orgebi.ac.uk Naturally occurring organobromine compounds are surprisingly abundant, particularly in marine environments. wikipedia.orgwikipedia.org

Structural Context of 6-(Bromomethyl)tridecane within Branched Alkanes

Alkanes are hydrocarbons constituting the simplest class of organic compounds. medium.com They can exist as straight-chain (normal) alkanes or as branched alkanes. opentextbc.camedium.com Branched alkanes are isomers of their straight-chain counterparts, meaning they have the same molecular formula but a different arrangement of atoms, leading to different physical and chemical properties. opentextbc.calibretexts.org

The nomenclature of branched alkanes follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). opentextbc.caqmul.ac.uk The longest continuous chain of carbon atoms is identified as the parent chain, which determines the base name of the alkane. opentextbc.calibretexts.org Any branches off this main chain are considered substituents and are named as alkyl groups. libretexts.orglibretexts.org

Chemical and Physical Properties of this compound

The specific properties of this compound are detailed in the table below.

| Property | Value | Source(s) |

| CAS Number | 85531-03-9 | chemicalbook.comlookchem.com |

| Molecular Formula | C14H29Br | lookchem.combldpharm.com |

| Molecular Weight | 277.28 g/mol | lookchem.comsapphirebioscience.com |

| Appearance | Data not available | lookchem.com |

| Boiling Point | Data not available | lookchem.com |

| Melting Point | Data not available | lookchem.com |

| Density | Data not available | lookchem.com |

Synthesis and Reactions of this compound

While specific synthesis routes for this compound are not extensively detailed in the available literature, the general principles of alkyl halide synthesis can be applied. Such methods could include the radical bromination of 6-methyltridecane (B84973) or the conversion of the corresponding alcohol, (6-methyltridecan-1-yl)methanol, using a brominating agent like hydrogen bromide or phosphorus tribromide.

As a branched primary alkyl bromide, this compound is expected to participate in a variety of organic reactions. It can serve as a substrate in nucleophilic substitution reactions to introduce a range of functional groups. For instance, it could be used as an alkylating agent to form new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds, a fundamental process in the construction of more complex organic molecules. wikipedia.org

Applications in Research

The primary application of this compound in a research context is as a synthetic intermediate or building block. chemicalbook.comsapphirebioscience.com Its structure, featuring a long, branched alkyl chain and a reactive bromomethyl group, makes it a candidate for incorporation into larger molecules, such as surfactants or specialty polymers. For example, similar compounds like 4-(Bromomethyl)nonane are used as reagents and are incorporated into anionic surfactants. chemicalbook.com The lipophilic tridecane (B166401) portion combined with the reactive handle of the bromomethyl group allows for the tailored synthesis of amphiphilic molecules.

Structure

3D Structure

Properties

IUPAC Name |

6-(bromomethyl)tridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29Br/c1-3-5-7-8-10-12-14(13-15)11-9-6-4-2/h14H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWZTZDZRNVURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCCCC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00833678 | |

| Record name | 6-(Bromomethyl)tridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00833678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85531-03-9 | |

| Record name | 6-(Bromomethyl)tridecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85531-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Bromomethyl)tridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00833678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromomethyl Tridecane and Analogues

General Approaches for Alkyl Bromide Synthesis

The synthesis of alkyl bromides, including branched structures like 6-(bromomethyl)tridecane, can be achieved through several well-established chemical transformations. These methods typically involve the conversion of more readily available functional groups, such as alcohols or carboxylic acids, into the desired bromoalkane.

Conversion of Alcohols to Alkyl Bromides (e.g., using Phosphorus Tribromide)

A primary and highly common method for synthesizing alkyl bromides is the reaction of alcohols with phosphorus tribromide (PBr₃). chemistryscore.combyjus.com This reaction is particularly effective for primary and secondary alcohols, making it a suitable pathway for producing this compound from its corresponding alcohol, (tridecan-6-yl)methanol.

The mechanism proceeds via an SN2 pathway. chemistrysteps.comorgosolver.com The process begins with the alcohol's oxygen atom acting as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This initial step converts the hydroxyl group, which is a poor leaving group, into a much better one (an O-PBr₂ group). chemistryscore.comchemistrysteps.com A bromide ion, generated in the process, then acts as a nucleophile and attacks the carbon atom bearing the leaving group in a backside attack. orgosolver.com This SN2 substitution results in the formation of the alkyl bromide. byjus.com Due to the nature of the SN2 mechanism, if the reaction occurs at a chiral center, it proceeds with an inversion of configuration. byjus.comchemistrysteps.com The reaction generally provides higher yields than using hydrobromic acid and avoids issues of carbocation rearrangements. byjus.com

| Reaction Feature | Description |

| Reagent | Phosphorus Tribromide (PBr₃) |

| Substrate | Primary and Secondary Alcohols |

| Mechanism | SN2 (Substitution Nucleophilic Bimolecular) chemistrysteps.comorgosolver.com |

| Key Steps | 1. Activation of the alcohol's OH group. 2. Nucleophilic attack by bromide ion. chemistryscore.com |

| Stereochemistry | Inversion of configuration at a chiral center. byjus.com |

| Limitations | Ineffective for tertiary alcohols due to steric hindrance. chemistrysteps.com |

Decarboxylative Halogenation Strategies

Decarboxylative halogenation, also known as halodecarboxylation, is a fundamental method for creating organic halides by replacing a carboxylic acid group with a halogen atom, resulting in the loss of carbon dioxide. nih.govacs.org

The most prominent example of bromodecarboxylation is the Hunsdiecker reaction, which involves the reaction of silver salts of carboxylic acids with bromine. byjus.comwikipedia.org The reaction is believed to proceed through a radical chain mechanism. organic-chemistry.org

The process is initiated by the reaction of the silver carboxylate with bromine to form an unstable acyl hypobromite (B1234621) intermediate. byjus.comwikipedia.org This intermediate then undergoes homolytic cleavage of the weak oxygen-bromine bond, leading to the formation of a carboxyl radical and a bromine atom. byjus.com The carboxyl radical subsequently loses a molecule of carbon dioxide to form an alkyl radical. This alkyl radical then reacts with a bromine atom (or abstracts a bromine from another acyl hypobromite molecule) to yield the final alkyl bromide product. wikipedia.org

The scope of the Hunsdiecker reaction is generally applicable to primary and secondary aliphatic acids. nih.gov While originally employing silver salts, variations have been developed using other reagents, such as mercuric oxide with bromine (the Cristol-Firth modification) or photoredox catalysis with inorganic halide salts. wikipedia.orgnih.gov

The yield of the alkyl bromide in decarboxylative halogenation is significantly influenced by the structure of the starting carboxylic acid. There is a clear trend in product yield based on the substitution of the carbon atom attached to the carboxyl group. wikipedia.org

Primary alkyl bromides are typically formed in the highest yields, as the precursor primary acids are less prone to engaging in radical side reactions. nih.govacs.org Secondary alkyl bromides can also be synthesized, but the yields are generally lower than for their primary counterparts. The synthesis of tertiary alkyl bromides via this method is often problematic and results in only trace amounts of the desired product. nih.gov

| Substrate Type | Typical Yield Range (%) | Rationale |

| Primary Carboxylic Acid | 70–95% acs.org | Less involvement in radical side reactions. nih.govacs.org |

| Secondary Carboxylic Acid | 30–70% nih.gov | Increased potential for side reactions compared to primary. |

| Tertiary Carboxylic Acid | Trace amounts nih.gov | Prone to rapid decomposition and side reactions. nih.gov |

Targeted Synthesis of Branched Long-Chain Alkyl Bromides

For complex molecules like branched long-chain alkyl bromides, more specific and milder synthetic methods are often required to achieve high yields and avoid side reactions.

Synthesis from Methanesulfonates with Anhydrous Magnesium Bromide

A highly effective and mild method for preparing long-chain alkyl and alkenyl bromides involves the reaction of their corresponding methanesulfonates (mesylates) with anhydrous magnesium bromide in an ether solvent. nih.govresearchgate.net This technique has been shown to produce alkyl bromides in quantitative yields. nih.gov

The precursor alcohol is first converted to a methanesulfonate (B1217627) ester. This is a common strategy in organic synthesis to transform a poor leaving group (hydroxyl) into an excellent one (mesylate). The subsequent reaction with anhydrous magnesium bromide, which forms a highly reactive and soluble complex in ether, proceeds via nucleophilic substitution to afford the desired alkyl bromide. researchgate.net This protocol is noted for its mild reaction conditions, often occurring at room temperature, and its ability to proceed without causing isomerization of any double bonds present in the alkyl chain. nih.govresearchgate.netresearchgate.net This makes it particularly valuable for the synthesis of structurally complex or unsaturated long-chain bromides.

| Substrate | Reagent | Solvent | Conditions | Yield (%) | Reference |

| Octadecyl methanesulfonate | MgBr₂ | Ether | Room Temp, 24 hr | ~96 | researchgate.net |

| cis-9-Octadecenyl methanesulfonate | MgBr₂ | Ether | - | 94 | researchgate.net |

| cis,cis-9,12-Octadecadienyl methanesulfonate | MgBr₂ | Ether | - | - | researchgate.net |

Emerging and Unexplored Synthetic Pathways for this compound

The direct and selective functionalization of alkanes remains a significant challenge in synthetic chemistry. acs.org However, recent advancements offer promising, albeit largely unexplored, pathways for the synthesis of compounds like this compound. These emerging methods focus on the direct conversion of C-H bonds, which are ubiquitous in organic molecules, into valuable functional groups. snnu.edu.cn

One of the most promising areas is the use of photoredox catalysis. researchgate.net This approach utilizes light to initiate chemical transformations under mild conditions. In the context of alkane functionalization, a photocatalyst can facilitate the abstraction of a hydrogen atom from an alkane, generating an alkyl radical. mdpi.com This radical can then be trapped by a suitable bromine source to form the desired alkyl bromide. The challenge in applying this to the synthesis of this compound lies in achieving the desired regioselectivity to functionalize the C-6 position of tridecane (B166401).

Another area of intense research is transition-metal-catalyzed C-H functionalization. acs.org Catalytic systems based on metals such as rhodium, palladium, and copper have been developed for the direct conversion of C-H bonds. acs.orgsnnu.edu.cn These reactions often proceed through the formation of an alkyl-metal intermediate. acs.org While powerful, these methods often require directing groups to achieve site-selectivity, which may necessitate a more complex precursor for the synthesis of this compound.

The direct halogenation of alkanes using free-radical processes is a well-established method but generally suffers from a lack of selectivity, leading to a mixture of halogenated isomers. libretexts.org However, advancements in catalyst design may offer pathways to more selective halogenations in the future. researchgate.net

Table 2: Potential Emerging Synthetic Strategies for this compound

| Synthetic Strategy | General Principle | Potential Advantages | Key Challenges for this compound |

| Photoredox C-H Bromination | Generation of an alkyl radical via hydrogen atom transfer (HAT) initiated by a photocatalyst, followed by trapping with a bromine source. | Mild reaction conditions, use of abundant starting materials (alkanes). | Achieving regioselectivity at the C-6 position of tridecane. |

| Transition-Metal-Catalyzed C-H Bromination | Oxidative addition of a C-H bond to a metal center, followed by reductive elimination with a bromine source. | High catalytic efficiency, potential for asymmetric synthesis. | Requirement for directing groups, catalyst cost and sensitivity. |

| Selective Free-Radical Halogenation | Use of specialized catalysts or reaction conditions to control the regioselectivity of radical bromination. | Direct use of alkanes and simple bromine sources. | Overcoming the inherent lack of selectivity in radical reactions with long-chain alkanes. |

This table is a conceptual summary based on recent advances in C-H functionalization and does not represent established methods for the specific target compound. snnu.edu.cnresearchgate.netmdpi.comacs.org

The synthesis of chiral alkyl halides is also an area of growing interest, as the stereochemistry of these compounds can be crucial for their biological activity. nih.gov Future synthetic methods may focus not only on the regioselective but also the stereoselective synthesis of this compound and its analogues.

Chemical Reactivity and Mechanistic Investigations of 6 Bromomethyl Tridecane

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions for haloalkanes. reddit.compressbooks.pub In these reactions, a nucleophile, an electron-rich species, replaces the bromine atom, which departs as a bromide ion (Br⁻), a good leaving group. weebly.com The reaction mechanism, either S\N2 (bimolecular) or S\N1 (unimolecular), is influenced by the structure of the haloalkane, the nature of the nucleophile, the leaving group, and the solvent. weebly.comdalalinstitute.com For a primary haloalkane like 6-(bromomethyl)tridecane, the S\N2 mechanism is generally favored, especially with good nucleophiles. libretexts.org This mechanism involves a backside attack by the nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry in a single, concerted step. dalalinstitute.com

Reactions with Common Nucleophiles (e.g., Hydroxide (B78521), Cyanide, Amines)

This compound is expected to react with a variety of common nucleophiles to yield a range of substituted products. The general scheme for these S\N2 reactions is as follows:

With Hydroxide (OH⁻): Reaction with a hydroxide source, such as sodium hydroxide, in a suitable solvent would yield 6-(hydroxymethyl)tridecane, an alcohol. google.com

With Cyanide (CN⁻): Treatment with a cyanide salt, like sodium or potassium cyanide, is a classic method for extending a carbon chain. This reaction would produce 7-cyano-6-methyltridecane, a nitrile.

With Amines (e.g., NH₃, RNH₂): Amines, acting as nucleophiles, would attack the electrophilic carbon, leading to the formation of ammonium (B1175870) salts, which upon deprotonation yield the corresponding amines. For instance, with ammonia (B1221849) (NH₃), the initial product would be a primary ammonium salt, which after neutralization would give 6-(aminomethyl)tridecane. Similarly, primary or secondary amines would yield secondary or tertiary amines, respectively.

The following interactive table summarizes the expected products from the reaction of this compound with these common nucleophiles.

| Nucleophile | Reagent Example | Expected Product | Product Class |

| Hydroxide | Sodium Hydroxide (NaOH) | 6-(Hydroxymethyl)tridecane | Alcohol |

| Cyanide | Potassium Cyanide (KCN) | 7-Cyano-6-methyltridecane | Nitrile |

| Ammonia | Ammonia (NH₃) | 6-(Aminomethyl)tridecane | Primary Amine |

| Primary Amine | Methylamine (CH₃NH₂) | N-Methyl-6-(aminomethyl)tridecane | Secondary Amine |

Regioselectivity and Stereochemical Considerations in Substitution

Regioselectivity in nucleophilic substitution refers to the preference of a reagent to react at a particular site in a molecule with multiple potential electrophilic centers. scribd.com In this compound, the primary carbon of the bromomethyl group is the sole and highly favored site for nucleophilic attack due to the polarization of the C-Br bond and its relatively unhindered nature compared to the other secondary carbons in the tridecane (B166401) chain.

Stereochemistry is a crucial aspect of this molecule's reactivity. The carbon atom at position 6 is a prochiral center . omneseducation.comwikipedia.orgnumberanalytics.com This means that while this carbon itself is not a stereocenter (it is bonded to two identical hydrogen atoms if we consider the main chain and the bromomethyl group as substituents), the substitution of one of the groups attached to it can create a chiral center. wikipedia.orglibretexts.org In the case of this compound, the carbon bearing the bromomethyl group is prochiral. Nucleophilic attack via an S\N2 mechanism involves backside attack, leading to an inversion of configuration at the electrophilic carbon. Since the starting material is achiral at this position, the product will be a racemic mixture if the substitution creates a new stereocenter.

Elimination Reactions

In the presence of a base, haloalkanes can undergo elimination reactions to form alkenes. scribd.com This involves the removal of the halogen from one carbon and a proton from an adjacent carbon, a process known as dehydrohalogenation. chemguide.co.uk The two main mechanisms for elimination are E2 (bimolecular) and E1 (unimolecular). scribd.com

Formation of Alkenes via Hydrogen Bromide Loss

For this compound, there are two types of adjacent (beta) hydrogens that can be removed, leading to the formation of two possible alkene isomers:

Zaitsev Product: Removal of a proton from the more substituted carbon (position 6) results in the more substituted and generally more stable alkene, (E/Z)-7-methyltridec-6-ene. The Zaitsev rule predicts that this will be the major product under most conditions. chemistrysteps.comvaia.com

Hofmann Product: Removal of a proton from the less substituted carbon (the methyl of the bromomethyl group) leads to the less substituted alkene, 6-heptyl-1-octene. masterorganicchemistry.com

Influence of Reaction Conditions on Elimination Pathways

The ratio of Zaitsev to Hofmann product can be significantly influenced by the reaction conditions, particularly the nature of the base used. chemistrysteps.com

Unhindered Bases: Small, unhindered bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) favor the formation of the thermodynamically more stable Zaitsev product. chemistrysteps.com

Sterically Hindered Bases: Large, bulky bases such as potassium tert-butoxide (t-BuOK) will preferentially remove the more sterically accessible proton from the less hindered carbon, leading to the Hofmann product as the major isomer. masterorganicchemistry.com

The choice between E1 and E2 mechanisms is also dependent on the reaction conditions. Strong bases favor the concerted E2 mechanism. reddit.com Since this compound is a primary halide, it is less likely to form a stable carbocation, and thus the E2 pathway is strongly favored over the E1 pathway. scribd.com

The following interactive table illustrates the expected major elimination products under different basic conditions.

| Base | Base Type | Expected Major Product | Governing Rule |

| Sodium Ethoxide (NaOEt) | Unhindered | (E/Z)-7-Methyltridec-6-ene | Zaitsev |

| Potassium tert-Butoxide (t-BuOK) | Sterically Hindered | 6-Heptyl-1-octene | Hofmann |

Oxidation Reactions and Pathways

The oxidation of haloalkanes can proceed through various mechanisms depending on the oxidizing agent and reaction conditions. The electrochemical oxidation of bromoalkanes is reported to involve the initial loss of a non-bonding electron from the bromine atom, followed by the cleavage of the carbon-bromine bond to form a carbocation and a bromine atom. researchgate.net The resulting carbocation is then susceptible to reaction with any nucleophiles present in the reaction medium. researchgate.net For instance, in the presence of acetonitrile (B52724) as a solvent, the carbocation can be trapped to form an N-alkylacetamide after hydrolysis. researchgate.net

For this compound, the initially formed primary carbocation could potentially undergo rearrangement to a more stable secondary carbocation before reacting with a nucleophile. This would lead to a mixture of products. Other strong oxidizing agents could potentially lead to the formation of aldehydes or carboxylic acids, though these reactions are less common for haloalkanes compared to alcohols.

Comparative Reactivity Profile within Organobromine Compounds

The reactivity of this compound is fundamentally dictated by its structure as a secondary alkyl bromide. In this class of compounds, the bromine atom is attached to a carbon that is bonded to two other carbon atoms. This structural characteristic places its reactivity between that of primary and tertiary alkyl halides, often leading to competition between different reaction mechanisms. fiveable.me The key factors governing its comparative reactivity are steric hindrance and the stability of potential carbocation intermediates. vedantu.comfiveable.me

In bimolecular nucleophilic substitution (SN2) reactions, the reactivity of alkyl halides is highly sensitive to steric bulk around the reaction center. masterorganicchemistry.com The SN2 mechanism involves a backside attack by a nucleophile, leading to a pentacoordinate transition state. quora.com For organobromine compounds, the general order of reactivity in SN2 reactions is: primary > secondary > tertiary. vedantu.comstackexchange.com Bulky alkyl groups hinder the approach of the nucleophile, slowing the reaction rate. pearson.comlibretexts.org Therefore, this compound is less reactive in SN2 reactions than a primary bromide like 1-bromobutane (B133212) but more reactive than a tertiary bromide like tert-butyl bromide.

Conversely, in unimolecular nucleophilic substitution (SN1) reactions, the rate-determining step is the formation of a carbocation intermediate. alevelchemistry.co.uk The stability of this carbocation is paramount, with the reactivity order being: tertiary > secondary > primary. vedantu.com The two alkyl groups attached to the electrophilic carbon in this compound provide some inductive stabilization to the secondary carbocation, making it more susceptible to SN1 pathways than primary halides, especially in the presence of a weak nucleophile and a polar protic solvent. fiveable.mesolubilityofthings.com

The nature of the halogen atom also plays a critical role. Within the alkyl halides, the carbon-halogen bond strength decreases down the group. quora.com The C-Br bond is weaker and longer than the C-Cl bond, making bromide a better leaving group than chloride. quora.comresearchgate.net Consequently, alkyl bromides are generally more reactive than their corresponding alkyl chlorides in both SN1 and SN2 reactions. fiveable.meresearchgate.net

Interactive Data Table: Comparative Reactivity of Organobromine Compounds

| Compound Type | Example Compound | SN1 Reactivity | SN2 Reactivity | Dominant Factor |

| Primary Alkyl Bromide | 1-Bromobutane | Low | High | Minimal steric hindrance stackexchange.com |

| Secondary Alkyl Bromide | This compound | Moderate | Moderate | Balance of steric hindrance and carbocation stability fiveable.mevedantu.com |

| Tertiary Alkyl Bromide | tert-Butyl bromide | High | Very Low / None | High carbocation stability; significant steric hindrance vedantu.commasterorganicchemistry.com |

| Allylic Bromide | Allyl bromide | High | Very High | Resonance-stabilized carbocation; accessible for backside attack |

| Benzylic Bromide | Benzyl bromide | Very High | Very High | Resonance-stabilized carbocation; accessible for backside attack nih.gov |

| Aryl Bromide | Bromobenzene | Extremely Low | Extremely Low | C-Br bond has double bond character due to resonance quora.comvaia.com |

Computational Probing of Reaction Mechanisms (e.g., Transition State Analysis)

Computational chemistry offers powerful tools for investigating the intricate details of reaction mechanisms for molecules like this compound. Methods such as Density Functional Theory (DFT) are employed to model the potential energy surface (PES) of a reaction. mdpi.com This allows for the characterization of reactants, products, any intermediates, and, crucially, the transition state (TS)—the highest energy point on the minimum energy reaction path. uni-giessen.de

For a secondary alkyl bromide like this compound, computational analysis is particularly valuable for dissecting the competition between SN1, SN2, and elimination (E2) pathways. nih.govnih.gov The geometry and energy of the transition state determine the favored mechanism. princeton.edu

Transition State Analysis: A key aspect of these computational studies is transition state analysis. For an SN2 reaction, the TS is a single, concerted state where the nucleophile-carbon bond is forming concurrently as the carbon-bromine bond is breaking. nih.gov In contrast, an SN1 reaction proceeds through a distinct carbocation intermediate, which is preceded and followed by its own transition states. alevelchemistry.co.uk Computational models can precisely calculate the activation energy (the energy difference between the reactants and the transition state), which is directly related to the reaction rate. princeton.edu

Studies on similar systems reveal that the transition state's structure, including bond lengths and angles, can be determined. For instance, in an SN2 TS, the central carbon is nearly planar with the non-reacting substituents. nih.gov Furthermore, computational models can simulate the influence of the solvent, which is known to play a critical role. mdpi.comnih.gov Polar protic solvents, for example, can stabilize the ionic species in an SN1 pathway, lowering the activation energy for this mechanism. solubilityofthings.com

Advanced techniques like Natural Resonance Theory (NRT) can be applied to the transition state structure. wisc.edu NRT describes the TS as a resonance hybrid of the reactant and product bonding patterns. The point at which the reactant-like and product-like resonance structures have equal weighting can define the "natural transition state," providing a more nuanced understanding of the bonding changes throughout the reaction. wisc.edu

Interactive Data Table: Key Parameters in Computational Reaction Analysis of an Alkyl Bromide

| Parameter | Description | Significance for this compound |

| Potential Energy Surface (PES) | A map of the system's energy as a function of the coordinates of its atoms. mdpi.com | Reveals the lowest energy path from reactants to products, identifying intermediates and transition states. Helps distinguish between one-step (SN2) and multi-step (SN1) mechanisms. |

| Activation Energy (Ea or ΔG‡) | The energy barrier that must be overcome for the reaction to occur; the energy difference between reactants and the transition state. princeton.edu | A lower Ea indicates a faster reaction. Comparing the calculated Ea for SN1 vs. SN2 pathways predicts the dominant mechanism under specific conditions. |

| Transition State (TS) Geometry | The specific arrangement of atoms at the highest point of the energy barrier. | For an SN2 reaction, this would show the incoming nucleophile and the leaving bromide partially bonded to the central carbon. nih.gov For SN1, it shows the C-Br bond elongation leading to the carbocation. |

| HOMO-LUMO Gap (Δε) | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unimas.my | A smaller gap generally indicates higher chemical reactivity. This can be used to compare the intrinsic reactivity of this compound with other substrates. |

| Solvation Free Energy | The energy change associated with transferring a molecule or ion from the gas phase into a solvent. | Crucial for accurately modeling reactions in solution. Polar solvents can drastically alter the PES, often favoring pathways with charged intermediates like the SN1 mechanism. mdpi.com |

| Natural Bond Orbital (NBO) Analysis | A method to study charge distribution and bonding interactions within the molecule and transition state. wisc.edu | Can quantify the charge buildup on the central carbon and the leaving group in the TS, providing insight into the carbocation character of the reaction. |

Derivatization Strategies and Applications in Analytical Chemistry

Role of Bromomethyl Moieties in Cationic Derivatization

The bromomethyl group is a reactive functional group that is particularly useful in cationic derivatization. This process involves attaching a permanently charged group to the analyte of interest. nih.gov This is advantageous in techniques like mass spectrometry where the presence of a charge is fundamental for detection. acs.org

Chemical derivatization is a widely employed technique in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) to boost the ionization yield of molecules that are otherwise difficult to ionize. researchgate.net The introduction of a pre-charged cationic group via a bromomethyl moiety can significantly enhance the signal intensity in mass spectrometry. nih.govacs.org

A notable example is the use of N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B), a reagent that readily labels compounds with active hydrogens due to its aryl bromomethyl group. nih.govacs.org This tagging leads to a marked increase in sensitivity, particularly in tandem mass spectrometry (MS/MS). acs.org The derivatization with CAX-B has been shown to increase the limits of identification for certain organophosphorus acids by one to over two orders of magnitude. nih.gov This enhancement is attributed to the facile formation of a stable and highly detectable cationic fragment during analysis. nih.govacs.org

The following table summarizes the impact of CAX-B derivatization on the limit of identification (LOI) for various organophosphorus acids.

Table 1: Enhancement of Mass Spectrometry Signal for Organophosphorus Acids via CAX-B Derivatization

| Compound | Intact LOI (ng/mL) | Derivatized LOI (ng/mL) |

|---|---|---|

| Ethyl methylphosphonic acid | 1 - 10 | 0.02 - 0.2 |

| Isopropyl methylphosphonic acid | 1 - 10 | 0.02 - 0.2 |

| Isobutyl methylphosphonic acid | 1 - 10 | 0.02 - 0.2 |

| Cyclohexyl methylphosphonic acid | 1 - 10 | 0.02 - 0.2 |

| Pinacolyl methylphosphonic acid | 1 - 10 | 0.02 - 0.2 |

| Diethyl phosphate | 1 - 10 | 0.02 - 0.2 |

| Dibutyl phosphate | 1 - 10 | 0.02 - 0.2 |

| Diethyl thiophosphate | 1 - 10 | 0.02 - 0.2 |

Data sourced from a study on the cationic derivatization of organophosphorus acids. nih.gov

Derivatization not only enhances mass spectrometric detection but also improves chromatographic properties. ddtjournal.com By altering the polarity and volatility of an analyte, derivatization can lead to better separation from matrix components and improved peak shapes in techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). chromatographyonline.comsemanticscholar.org

For instance, the derivatization of fatty acids with reagents containing a bromomethyl group, such as 4-bromomethyl-7-methoxycoumarin (B43491), allows for highly sensitive fluorescence detection in HPLC. nih.govcapes.gov.bracs.org This is particularly useful for compounds that lack a natural chromophore or fluorophore. chromatographyonline.com The resulting ester derivatives exhibit improved retention on reversed-phase columns and can be separated with high efficiency. ddtjournal.comaocs.org The derivatization of 5-fluorouracil (B62378) with 4-bromomethyl-7-methoxycoumarin for LC-MS/MS analysis is a practical application of this strategy. acs.org

Chemical Transformation for Analytical Enhancement (e.g., Silylation, Alkylation)

Beyond cationic derivatization, other chemical transformations such as silylation and alkylation are employed to enhance the analytical characteristics of compounds. semanticscholar.org

Silylation is a common derivatization technique in gas chromatography, where active hydrogens in functional groups like alcohols, phenols, and carboxylic acids are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comsigmaaldrich.com This process reduces the polarity and increases the volatility of the analyte, making it more suitable for GC analysis. chromatographyonline.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.comnih.gov While direct silylation of a bromomethyl group is not typical, the principles of reducing polarity and increasing volatility are central to enhancing chromatographic performance.

Alkylation involves the transfer of an alkyl group to a substrate. numberanalytics.com In the context of analytical derivatization, this can be used to modify analytes to improve their chromatographic behavior or detectability. semanticscholar.orgnumberanalytics.com For example, fatty acids can be converted to their methyl esters through alkylation for GC analysis, a process that reduces peak tailing and increases volatility. chromatographyonline.comaocs.org The reaction of alkyl halides, such as 6-(bromomethyl)tridecane, with a suitable nucleophile is a form of alkylation that can be used to introduce the tridecylmethyl group onto another molecule for analytical purposes.

Development of Novel Derivatization Reagents and Protocols

The ongoing need for higher sensitivity and selectivity in analytical chemistry drives the development of new derivatization reagents and protocols. mdpi.comnih.gov Research has focused on creating reagents that are highly reactive, yield stable derivatives, and provide a strong and specific signal for the chosen detection method. tandfonline.com

Recent innovations include the development of novel xanthone-based fluorescent reagents for the derivatization of primary amines. mdpi.com Another example is the synthesis of 3-[4-(bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one (MPAC-Br) as a highly sensitive fluorescent derivatization reagent for carboxylic acids in HPLC. researchgate.net These new reagents often offer advantages such as faster reaction times, milder reaction conditions, and the ability to detect analytes at extremely low concentrations. tandfonline.com The synthesis of various coumarin-based bromomethyl probes further illustrates the continuous effort to expand the toolkit of analytical chemists for sensitive and selective analysis. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(2-(Bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) |

| Ethyl methylphosphonic acid |

| Isopropyl methylphosphonic acid |

| Isobutyl methylphosphonic acid |

| Cyclohexyl methylphosphonic acid |

| Pinacolyl methylphosphonic acid |

| Diethyl phosphate |

| Dibutyl phosphate |

| Diethyl thiophosphate |

| 4-Bromomethyl-7-methoxycoumarin |

| 5-Fluorouracil |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Applications in Advanced Organic Synthesis and Materials Chemistry

6-(Bromomethyl)tridecane as an Electrophilic Reagent

This compound serves as a notable electrophilic reagent in organic synthesis. An electrophile is a chemical species that is "electron-loving," meaning it is deficient in electrons and can accept a pair of electrons from a nucleophile, an electron-rich species, to form a chemical bond. doubtnut.com The electrophilic nature of this compound is attributed to the bromine atom, which is an effective leaving group. This characteristic allows the tridecane (B166401) derivative to participate in various nucleophilic substitution reactions.

Alkylating agents, which are electrophilic, react with electron-rich functional groups through nucleophilic substitutions. nih.gov In the case of this compound, the carbon atom attached to the bromine is the electrophilic center. When it reacts with a nucleophile, the bromine atom is displaced, and a new bond is formed between the carbon and the nucleophile. This reactivity makes it a useful component in the synthesis of more complex molecules.

Building Block for Complex Organic Molecular Architectures

The unique structure of this compound, featuring a long alkyl chain and a reactive bromomethyl group, makes it a valuable building block for constructing a variety of complex organic molecules with specific functionalities.

Synthesis of Surfactants and Functional Materials

This compound and similar long-chain alkyl bromides are utilized in the synthesis of surfactants. Surfactants, or surface-active agents, are amphiphilic molecules containing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. The long tridecane chain of this compound provides the hydrophobic character essential for surfactant properties. diva-portal.orgresearchgate.net

The reactive bromomethyl group allows for the attachment of a polar head group, completing the surfactant structure. For instance, it can be used to create anionic surfactants. chemicalbook.com The synthesis of glucocationic surfactants, a class of cationic surfactants, has been achieved using intermediates like 2-bromoethyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside, highlighting the utility of bromo-functionalized compounds in creating amphiphilic molecules with carbohydrate-based polar heads. nih.gov The development of surfactants from renewable resources is an area of growing interest, with a focus on creating biodegradable and biocompatible products. researchgate.net

Incorporation into Biologically Relevant Compound Scaffolds (e.g., Berberine (B55584) Derivatives)

The modification of natural products to enhance their biological activity is a significant area of medicinal chemistry. Berberine, a natural isoquinoline (B145761) alkaloid, has various pharmacological effects but is limited by low bioavailability. mdpi.com To address this, new derivatives of berberine are synthesized. mdpi.comrsc.orgnih.govnih.govmdpi.com

While direct use of this compound in the synthesis of berberine derivatives is not explicitly detailed in the provided search results, the synthesis of various berberine derivatives often involves the introduction of different functional groups to the berberine scaffold. mdpi.comrsc.orgnih.govnih.govmdpi.com The general principle of using alkylating agents to modify complex scaffolds is well-established. For example, the synthesis of 9-O-derivatives of berberine has been reported, where substituents are introduced at the 9-position of the berberine core. mdpi.comrsc.orgnih.gov This demonstrates a common strategy where a reactive molecule could be used to attach a long alkyl chain, like that from this compound, to a biologically active core to modify its properties, such as lipophilicity.

Formation of Quaternary Ammonium (B1175870) Salts and Silicones

Quaternary ammonium salts (QAS) are a class of compounds with a wide range of applications, including as surfactants and antimicrobial agents. srce.hrgoogle.com They are synthesized by reacting a tertiary amine with a quaternizing agent, such as an alkyl halide. google.com this compound, with its reactive bromomethyl group, can act as a quaternizing agent to form QAS with long alkyl chains. The long alkyl chain is often crucial for the antimicrobial activity of these salts. srce.hr The synthesis of various QAS with different functionalities has been an active area of research. researchgate.net

Furthermore, the covalent grafting of QAS-containing polymers onto silicone substrates has been explored to create surfaces with contact-killing antibacterial properties. mdpi.com This involves synthesizing polyurethanes with QAS groups and vinyl end groups, which are then grafted onto a vinyl-functionalized silicone surface. mdpi.com While not a direct reaction of this compound, this illustrates the integration of QAS chemistry with silicone materials.

Applications in Cyclopropane (B1198618) Derivative Synthesis

Cyclopropane derivatives are important synthetic intermediates and are found in many biologically active compounds. ias.ac.in Various methods exist for the synthesis of cyclopropanes, often involving the reaction of an alkene with a carbene or carbene-like species. organicchemistrytutor.com

One-pot methods for synthesizing cyclopropanes have been developed, for instance, by the cyclization of 4-bromomethylcoumarins with aldehydes and active methylene (B1212753) groups. ias.ac.in This highlights the role of bromomethyl-functionalized compounds as precursors in cyclopropane synthesis. While a direct application of this compound in this context is not specified in the search results, its structure suggests potential use in synthesizing cyclopropanes with long alkyl chains, which could be of interest for creating novel lipophilic cyclopropane-containing molecules. The synthesis of heteroaryl cyclopropanes has been achieved through metalloradical catalysis, demonstrating the diverse strategies available for cyclopropanation. nih.gov

Role in Long-Chain Branched Polymer Synthesis (e.g., Coordinative Chain Transfer Polymerization)

Long-chain branched polymers exhibit unique properties compared to their linear counterparts, affecting their crystallinity, melting temperature, and rheological behavior. chromatographyonline.comuoi.gr The synthesis of polymers with controlled long-chain branching is a key area of polymer chemistry.

Coordinative chain transfer polymerization (CCTP) is a powerful technique for synthesizing polyolefins and other polymers with controlled molecular weights and architectures. nih.govd-nb.info This method involves the reversible transfer of a growing polymer chain between an active transition metal catalyst and a main group metal alkyl, which acts as a chain transfer agent (CTA). rsc.orgmdpi.com

Stereoselective Synthesis Utilizing Branched Alkyl Bromides

In principle, branched alkyl bromides like this compound can participate in stereoselective reactions. The stereocenter at the 6-position, coupled with the reactive bromomethyl group, presents theoretical opportunities for asymmetric induction. Stereoselective reactions are crucial in organic synthesis as they preferentially form one stereoisomer over another, which is of paramount importance in fields like medicinal chemistry where the biological activity of a molecule can be highly dependent on its stereochemistry. masterorganicchemistry.comlibguides.com

Reactions involving alkyl halides where stereoselectivity is a key consideration often involve nucleophilic substitution (SN2) or elimination (E2) pathways. masterorganicchemistry.com In an SN2 reaction, the stereochemistry at the reaction center is inverted. If this compound were to undergo such a reaction at a chiral center, the stereochemical outcome would be predictable. However, without a chiral center on the molecule itself (as it is typically supplied as a racemate), its role would be to introduce a branched alkyl chain into a molecule, where stereoselectivity is controlled by other factors such as a chiral catalyst or substrate. organic-chemistry.org

For instance, phase-transfer-catalyzed alkylation of glycinate (B8599266) Schiff bases with racemic secondary alkyl halides has been shown to proceed with high levels of enantio- and diastereoselectivities. organic-chemistry.org While this demonstrates a general strategy for using branched alkyl halides in stereoselective synthesis, there is no specific data available for this compound in such a reaction.

The challenge in utilizing branched secondary alkyl halides in other types of stereoselective reactions, such as Suzuki-Miyaura cross-coupling, is the propensity for side reactions like β-hydride elimination and the difficulty of transmetallation with sterically hindered substrates. rsc.org Research in this area has focused on developing specific catalyst systems to overcome these challenges, but again, no studies have specifically reported the use of this compound. rsc.org

Research Findings and Data

The available information is limited to its chemical properties and commercial availability. chemicalbook.combldpharm.com While it is categorized as a building block for organic and materials synthesis, its potential has not been realized in the published scientific literature in the context of stereoselective applications. minakem.com

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 6-(Bromomethyl)tridecane, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the methyl (CH₃) groups, the methylene (B1212753) (CH₂) groups in the alkyl chains, the methine (CH) proton at the C6 position, and the methylene protons of the bromomethyl (CH₂Br) group.

The terminal methyl protons are expected to appear as a triplet at approximately 0.8-0.9 ppm. The numerous methylene groups of the long alkyl chains will produce a large, overlapping multiplet signal around 1.2-1.4 ppm. The protons on the carbons adjacent to the branching point and the bromomethyl group will be shifted further downfield. The methine proton at C6 would likely appear as a multiplet. The methylene protons of the CH₂Br group are diastereotopic due to the adjacent chiral center at C6 and are expected to appear as two separate signals, likely as doublets of doublets, in the range of 3.4-3.6 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (terminal) | ~ 0.88 | Triplet |

| (CH₂)n in chains | ~ 1.25 | Multiplet |

| CH₂ adjacent to CH | ~ 1.4-1.6 | Multiplet |

| CH at C6 | ~ 1.7-1.9 | Multiplet |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for the terminal methyl carbons, the various methylene carbons in the straight-chain portions, the methine carbon at the point of branching (C6), and the carbon of the bromomethyl group.

The terminal methyl carbons would appear at the most upfield region of the spectrum (~14 ppm). The methylene carbons of the long alkyl chains would resonate in the range of 22-32 ppm. The carbons closer to the bromine atom and the branching point will be shifted. The C6 methine carbon is expected around 40-45 ppm, and the bromomethyl carbon (CH₂Br) would be significantly downfield, typically in the range of 33-38 ppm, due to the deshielding effect of the bromine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (terminal) | ~ 14.1 |

| (CH₂)n in chains | ~ 22.7 - 31.9 |

| CH₂ adjacent to CH | ~ 34-36 |

| CH₂Br | ~ 35.8 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.

The carbon atom at position 6 in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. While standard 1D NMR cannot distinguish between enantiomers, advanced NMR techniques can be employed for stereochemical elucidation. researchgate.networdpress.com Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the connectivity of the atoms predicted by the 1D spectra. ipb.pt

To determine the relative stereochemistry in diastereomers or to resolve enantiomers, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be utilized, especially if the molecule is derivatized to introduce another chiral center. wordpress.com These experiments detect through-space interactions between protons, providing insights into their spatial proximity and thus the molecule's three-dimensional structure. Alternatively, chiral resolving or solvating agents can be added to the NMR sample to induce chemical shift differences between the enantiomers, allowing for their distinction and quantification.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the structure of a molecule through its fragmentation pattern. For this compound (C₁₄H₂₉Br), the molecular weight is 276.14 g/mol (for the ⁷⁹Br isotope) and 278.14 g/mol (for the ⁸¹Br isotope).

The mass spectrum would show a molecular ion peak (M⁺) cluster at m/z 276 and 278, with a characteristic ~1:1 intensity ratio due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). researchgate.net Fragmentation of the molecular ion would likely involve the loss of a bromine atom, leading to a significant peak at m/z 197 (C₁₄H₂₉⁺). Another prominent fragmentation pathway would be alpha-cleavage at the branched C6 carbon, resulting in the loss of one of the alkyl chains. For instance, cleavage of the C5-C6 bond would lead to the loss of a pentyl radical (C₅H₁₁) to give a fragment ion. The fragmentation pattern of the parent alkane, tridecane (B166401), often shows a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different elemental formulas. This capability is crucial for confirming the identity of the compound in complex mixtures or for verifying the outcome of a chemical synthesis. researchgate.net For example, the calculated exact mass for C₁₄H₂₉⁷⁹Br is 276.1453, and for C₁₄H₂₉⁸¹Br it is 278.1432. Measuring these masses with high accuracy would confirm the elemental formula C₁₄H₂₉Br.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as a powerful and definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. springernature.comnih.gov This technique could be instrumental in establishing the absolute configuration of stereogenic centers in this compound. The presence of a bromine atom in the structure of this compound is particularly advantageous for X-ray crystallographic analysis. Heavier atoms like bromine scatter X-rays more effectively, which can aid in solving the phase problem and lead to a more accurate electron density map. thieme-connect.de

For a chiral molecule like this compound, determining the absolute structure is crucial. This is achieved through the phenomenon of anomalous dispersion, where the presence of a heavy atom causes slight differences in the intensities of Friedel pairs of reflections. ed.ac.ukresearchgate.net By carefully analyzing these differences, the absolute configuration of the chiral center can be unequivocally assigned.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 18.5 |

| α, β, γ (°) | 90 |

| Z | 4 |

| R-factor | < 0.05 |

This table represents a hypothetical scenario of crystallographic data for this compound, illustrating the type of information that would be obtained from a successful X-ray diffraction experiment.

The successful crystallization of this compound would be a critical first step. Once suitable single crystals are obtained, they are mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the crystal structure. Refinement of this model against the experimental data would yield precise atomic coordinates, bond lengths, and bond angles, ultimately providing an unambiguous determination of the molecule's absolute structure.

Synergistic Application of Multiple Spectroscopic Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive understanding of a molecule often requires the combined use of various spectroscopic techniques. nih.gov Each method probes different aspects of the molecular structure and dynamics, and their synergistic application can provide a more complete picture for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be fundamental in confirming the connectivity of the carbon skeleton and the position of the bromomethyl group. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further elucidate the proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy is adept at identifying the functional groups present in a molecule. albany.edu For this compound, the C-Br stretching frequency would be a key diagnostic peak, typically appearing in the fingerprint region of the spectrum. The presence of characteristic C-H stretching and bending vibrations for the alkyl chain would also be expected.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight and elemental composition of this compound, confirming its molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum could also provide valuable information about the molecule's structure.

A Synergistic Approach in Action:

Imagine an initial analysis of a sample believed to be this compound. NMR spectroscopy might confirm the presence of a tridecane backbone and a CH₂Br group. IR spectroscopy would corroborate the presence of the C-Br bond. Mass spectrometry would then provide the exact molecular formula. While these techniques strongly suggest the proposed structure, they might not definitively establish the position of the bromomethyl group along the tridecane chain. This is where the detailed correlation data from 2D NMR experiments become crucial. Finally, if the compound is chiral and a single enantiomer has been isolated, only X-ray crystallography could provide the definitive absolute configuration of the stereocenter.

Summary of Spectroscopic Techniques and Expected Data for this compound:

| Technique | Information Provided | Expected Key Signals/Data |

| ¹H NMR | Proton environment and connectivity | Signals for CH₃, CH₂, CH, and CH₂Br protons with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Carbon framework | Distinct signals for each unique carbon atom in the tridecane chain and the bromomethyl group. |

| IR Spectroscopy | Functional groups | C-H stretching and bending vibrations, and a characteristic C-Br stretching frequency. |

| Mass Spectrometry | Molecular weight and formula | A molecular ion peak corresponding to the exact mass of C₁₄H₂₉Br and a characteristic isotopic pattern due to bromine. |

By integrating the data from these complementary techniques, a highly confident and detailed structural elucidation of this compound can be achieved, showcasing the power of a multi-faceted analytical approach in modern chemistry. mdpi.com

Computational Chemistry and Theoretical Studies of 6 Bromomethyl Tridecane

Electronic Structure and Geometry Optimization using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-electron systems. westlake.edu.cn It is employed to determine the optimized geometry of 6-(bromomethyl)tridecane, which corresponds to the lowest energy arrangement of its atoms. stackexchange.com The process involves moving the atoms on a potential energy surface to find a minimum. stackexchange.com

For branched alkanes like this compound, DFT studies have revealed that they are thermodynamically more stable than their linear isomers. acs.orgnih.gov This stability is attributed to a combination of electrostatic and correlation effects. acs.orgnih.gov A DFT energy decomposition analysis indicates that branched alkanes possess less destabilizing steric energy compared to linear alkanes. acs.orgnih.gov

Geometry optimization for this compound would typically be performed using a functional such as B3LYP or M06-2X combined with a suitable basis set, for instance, 6-31G(d,p). chemrxiv.orgresearchgate.net Upon reaching a converged, optimized structure, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Representative DFT Calculation Parameters for this compound Geometry Optimization

| Parameter | Example Specification | Purpose |

|---|---|---|

| Method | DFT | To calculate the electronic structure and energy. |

| Functional | B3LYP / M06-2X | Approximates the exchange-correlation energy within DFT. |

| Basis Set | 6-31G(d,p) | A set of mathematical functions used to build the molecular orbitals. |

| Task | Optimization + Frequency | To find the minimum energy structure and confirm it's a true minimum (no imaginary frequencies). |

| Solvation Model | PCM (e.g., for water) | To simulate the effect of a solvent on the molecule's geometry and properties (optional). |

Molecular Mechanics (MM) and Conformational Analysis

Due to the presence of numerous single bonds, this compound is a highly flexible molecule with a vast number of possible conformations (spatial arrangements of atoms). Molecular Mechanics (MM) offers a computationally efficient method to explore this conformational landscape. Unlike quantum mechanical methods, MM uses classical physics and empirically derived force fields to calculate the potential energy of a molecule as a function of its atomic coordinates.

A conformational analysis of this compound would involve systematically rotating the dihedral angles of the carbon backbone and the bromomethyl group to generate a multitude of initial structures. Each of these structures is then subjected to energy minimization to find the nearest local energy minimum. This process identifies stable conformers and their relative energies. The stability of different conformers is influenced by a balance of various interactions, including torsional strain, van der Waals forces, and electrostatic interactions. nih.gov The results of such an analysis can be presented as a potential energy surface, highlighting the low-energy, and therefore most probable, conformations of the molecule.

Table 2: Illustrative Conformational Analysis Data for a Flexible Alkane

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| 1 (Global Minimum) | 180 (anti) | 180 (anti) | 0.00 | 65.2 |

| 2 | 180 (anti) | 60 (gauche) | 0.95 | 15.5 |

| 3 | 60 (gauche) | 60 (gauche) | 1.90 | 3.7 |

| 4 | 60 (gauche) | -60 (gauche) | 3.50 | 0.2 |

Note: This table is a hypothetical representation for a segment of a molecule like this compound to illustrate the type of data generated.

Reaction Pathway and Mechanism Predictions

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. researchgate.netrsc.org For this compound, a primary alkyl bromide, a key reaction type is the bimolecular nucleophilic substitution (SN2) reaction. mdpi.com Theoretical methods, particularly DFT, can be used to map the potential energy surface for such a reaction. mdpi.com

This involves calculating the energies of the reactants (e.g., this compound and a nucleophile), the transition state, and the products. mdpi.com The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. By identifying the structure and energy of the transition state, the activation energy can be determined, which is directly related to the reaction rate. Computational models can also predict the stereochemical outcome of a reaction. For an SN2 reaction, these models would confirm the expected inversion of stereochemistry at the carbon center. mdpi.com These predictive capabilities allow chemists to understand reaction feasibility and selectivity before undertaking experimental work. researchgate.net

Table 3: Hypothetical Energy Profile for an SN2 Reaction of this compound with a Nucleophile (Nu⁻)

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu⁻ | 0.0 |

| Transition State | [Nu---C---Br]⁻ complex | +20.5 |

| Products | 6-(Nu-methyl)tridecane + Br⁻ | -15.0 |

Analysis of Reactivity and Stability Parameters

Several computed parameters can be used to assess the stability and reactivity of a molecule. For branched alkanes, a key finding from computational studies is their enhanced thermodynamic stability compared to straight-chain isomers. acs.orgnih.gov This increased stability is a factor in their prevalence and behavior in chemical systems.

It is important to note that certain stability parameters are not applicable to this compound. For instance, Olefin Strain Energy (OS) is a measure of the strain associated with a double bond in a cyclic, particularly a bridged, system. nih.govsci-hub.se As this compound is a saturated, acyclic molecule, this parameter is not relevant.

Similarly, Free Energies of Hydrogenation refer to the energy change when hydrogen is added across a double or triple bond to saturate it. wikipedia.org This is a measure of the stability of an unsaturated compound. Since this compound is already a saturated alkane, this parameter does not apply to the molecule itself, though it could be calculated for an unsaturated precursor from which it might be synthesized.

However, general stability can be discussed in terms of strain energy. While not as strained as small cyclic compounds, sterically crowded acyclic alkanes can exhibit strain due to repulsive non-bonded interactions, which can be quantified computationally. nih.govswarthmore.edu

Table 4: General Thermodynamic Stability Comparison

| Isomer Type | Example | Relative Stability | Key Computational Insight |

|---|---|---|---|

| Linear Alkane | n-Tetradecane | Less Stable | Higher destabilizing steric energy. acs.orgnih.gov |

| Branched Alkane | this compound (as a C14 frame) | More Stable | Lower destabilizing steric energy; stabilizing electrostatic and correlation effects. acs.orgnih.gov |

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data. nih.gov By computing the properties of a molecule's optimized geometry, its expected spectroscopic signatures can be simulated.

For infrared (IR) spectroscopy, DFT frequency calculations can predict the vibrational modes of this compound. semanticscholar.org The calculated frequencies correspond to the stretching and bending of bonds within the molecule. These theoretical spectra can be compared with experimental data to aid in the assignment of observed absorption bands. It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and achieve better agreement with experiment. semanticscholar.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com The calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard (e.g., tetramethylsilane). These predictions are invaluable for confirming molecular structures and assigning signals in complex experimental NMR spectra.

Table 5: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Typical Experimental Range | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | 2925 (scaled) | 2850-2960 | C-H (alkane) stretch |

| IR Frequency (cm⁻¹) | 650 (scaled) | 560-690 | C-Br stretch |

| ¹H NMR Shift (ppm) | ~3.40 | 3.3-3.6 | -CH₂-Br |

| ¹³C NMR Shift (ppm) | ~35 | 30-40 | -CH₂-Br |

Note: Predicted values are hypothetical and representative for the specified functional groups.

Research Gaps, Future Directions, and Unexplored Avenues

Identification of Specific Research Needs for 6-(Bromomethyl)tridecane

Currently, there is a significant void in the scientific literature regarding this compound. The primary research need is the foundational characterization of this compound beyond its basic physical properties. Due to the presence of a reactive bromine atom and a long alkyl chain, it is hypothesized to be a potentially useful intermediate in organic synthesis. smolecule.com The bromide group could be readily substituted, and the tridecane (B166401) chain could impart hydrophobic properties to new molecules. smolecule.com However, scientific databases and publications have not yet detailed any specific research focused on this molecule. smolecule.com

Key research needs include:

Fundamental Reactivity Studies: A systematic investigation of its reactivity with various nucleophiles, its stability under different conditions, and its potential to undergo elimination reactions is required. smolecule.com

Exploration of Synthetic Utility: Research is needed to determine if it can serve as a building block for more complex molecules, such as surfactants, lubricants, or compounds with potential biological activity. A related, smaller compound, 4-(bromomethyl)nonane, has been noted for its use as a reagent and its incorporation into anionic surfactants, suggesting a possible research trajectory. cymitquimica.com

Toxicological and Environmental Impact Assessment: No data is publicly available on the toxicity or environmental fate of this compound. Such studies are crucial before any potential application can be considered.

Exploration of Novel Reaction Manifolds

There are no published studies detailing novel reaction manifolds specifically for this compound. The development of new synthetic methodologies often relies on understanding the unique properties of a substrate. Without foundational research into the reactivity of this compound, the exploration of novel reaction pathways remains an entirely open field. Future research could investigate its participation in reactions such as cross-coupling, radical reactions, or its use as an initiator in polymerization processes, but no such work has been documented to date.

Development of Green Chemistry Approaches for Synthesis

The synthesis of this compound is not well-documented in the literature, and consequently, no green chemistry approaches have been specifically developed or reported for its production. Green chemistry principles focus on minimizing waste, reducing energy consumption, and using less hazardous substances. Future research in this area would first require the establishment of a baseline synthetic route, which could then be optimized according to green chemistry principles. Potential avenues for investigation would include:

Catalytic bromination of a suitable precursor to improve atom economy.

Use of greener solvents or solvent-free conditions.

Development of a synthesis from renewable feedstocks.

As of now, this remains a completely unexplored area for this specific compound.

Advanced Materials Science Applications

While materials science is an interdisciplinary field with vast applications for various chemical compounds, there is no specific mention in the available literature of this compound being used or investigated for any materials science application. chemscene.com Its long alkyl chain suggests potential as a hydrophobic surface modifier or as a component in the synthesis of polymers or liquid crystals. However, without experimental data, these remain purely speculative possibilities.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis are powerful tools for optimizing chemical processes, offering benefits such as improved safety, better reaction control, and easier scalability. mpg.devapourtec.com However, the application of these technologies is predicated on having an established chemical reaction to optimize. As there are no well-documented synthetic routes or reactions for this compound, its integration with flow chemistry or automated synthesis platforms has not been reported. Future work in this domain would be contingent on the initial development and characterization of synthetic methods for the compound.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 85531-03-9 | cymitquimica.com |

| Molecular Formula | C₁₄H₂₉Br | cymitquimica.com |

| Molecular Weight | 277.28 g/mol | cymitquimica.com |

| Boiling Point | 154-156 °C (at 15 Torr) | chemicalbook.com |

| Density | 1.039 g/cm³ (at 22.5 °C) | chemicalbook.com |

| InChI Key | DDWZTZDZRNVURY-UHFFFAOYSA-N | cymitquimica.comfluorochem.co.uk |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.